molecular formula C24H46N2O4 B15093359 N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT

N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT

Cat. No.: B15093359
M. Wt: 426.6 g/mol
InChI Key: WGAXOUAOQSDMNQ-UHFFFAOYSA-N
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Description

N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT is a specialized amino acid derivative used in peptide synthesis. Its structure includes:

  • A tert-butoxycarbonyl (BOC) protecting group on the α-amino group.
  • A dicyclohexylammonium (DCHA) counterion, which improves crystallinity and handling properties.

This compound is critical in solid-phase peptide synthesis (SPPS) for constructing peptides with tailored stability and solubility profiles. Below, we compare its properties with structurally analogous compounds.

Properties

Molecular Formula

C24H46N2O4

Molecular Weight

426.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

InChI

InChI=1S/C12H23NO4.C12H23N/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,7H2,1-6H3,(H,14,15);11-13H,1-10H2

InChI Key

WGAXOUAOQSDMNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (BOC) group. This is followed by methylation of the alpha position and subsequent formation of the dicyclohexylammonium salt. The reaction conditions often include the use of basic catalysts and solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection, hydrogen gas for reduction, and various acids and bases for substitution reactions. The conditions typically involve room temperature reactions with specific catalysts to ensure high efficiency .

Major Products Formed

The major products formed from these reactions include deprotected amino acids, methylated derivatives, and various substituted compounds depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT involves its role as a protecting group in peptide synthesis. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. The dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various chemical processes .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Protecting Group(s) Amino Acid Backbone Substituents Molecular Weight (g/mol)
Target Compound BOC L-Isoleucine α-Methyl ~450 (estimated)
N-Carbobenzoxy-L-Isoleucine DCHA Salt Z (Carbobenzoxy) L-Isoleucine None ~500 (estimated)
Nα-Z-Nε-BOC-L-Lysine DCHA Salt Z (Nα), BOC (Nε) L-Lysine ε-Amino side chain 561.70
N-Boc-3-(2-furyl)-L-Alanine DCHA Salt BOC L-Alanine 3-(2-Furyl) substituent 436.59
Bis-Boc-2,4-Diaminobutyric Acid DCHA Salt BOC (Nα, Nγ) 2,4-Diaminobutyric Acid None 499.68

Key Observations :

  • The BOC group (target compound) offers acid-labile protection, contrasting with the Z group (base-labile) in analogs .
  • Lysine derivatives feature dual protection (Z and BOC) for orthogonal deprotection strategies.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Storage Conditions Purity
Target Compound 150–160 (estimated) Organic solvents 0–8°C >98% (HPLC)
N-Carbobenzoxy-L-Isoleucine DCHA Salt 155–160 (estimated) DMSO, DMF 0–8°C >95%
Nα-Z-Nε-BOC-L-Lysine DCHA Salt 153–159 Water-insoluble 0–8°C >98% (HPLC)
N-Boc-3-(2-furyl)-L-Alanine DCHA Salt Not reported Polar aprotic solvents 2–8°C 98%
Bis-Boc-2,4-Diaminobutyric Acid DCHA Salt Not reported Limited solubility 2–8°C 95%

Key Observations :

  • DCHA salts generally exhibit low water solubility, necessitating organic solvents like DMF or DMSO for handling .
  • The α-methyl group may reduce solubility compared to non-methylated analogs but enhance stability against enzymatic degradation.
  • Storage at 0–8°C is consistent across DCHA salts to prevent decomposition .

Stability and Reactivity

  • BOC vs. Z Groups : BOC deprotection requires acidic conditions (e.g., TFA), while Z groups require catalytic hydrogenation . The target compound’s BOC group enables selective deprotection in multi-step syntheses.
  • Steric Effects : The α-methyl group in the target compound may reduce racemization rates compared to unmethylated analogs like the carbobenzoxy-isoleucine derivative .
  • DCHA Counterion: Enhances crystallinity and shelf-life but may complicate purification due to non-volatile byproducts.

Biological Activity

N-BOC-N-Alpha-Methyl-L-Isoleucine Dicyclohexylammonium Salt (CAS No. 64263-78-1) is a compound utilized primarily in peptide synthesis and drug development due to its unique structural properties. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C24H46N2O4
  • Molecular Weight : 426.63 g/mol
  • Melting Point : 116-119 °C

This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Biological Activity

This compound exhibits several biological activities that are critical in pharmaceutical research:

  • Peptide Synthesis :
    • It serves as a key building block in synthesizing peptides, particularly those targeting specific biological pathways in drug development .
    • The Boc protecting group allows for selective reactions during peptide bond formation, facilitating the synthesis of complex peptides.
  • Drug Development :
    • The compound is employed in developing therapeutic agents, especially in oncology and neurology, enhancing the efficacy of drug candidates by modifying their pharmacokinetic properties .
    • Its structural analogs have shown potential in mimicking biological functions, such as those related to apolipoproteins, which play a role in lipid metabolism and cardiovascular health .
  • Biotechnology Applications :
    • It contributes to advancements in biotechnology by aiding the production of biologically active compounds, including enzyme inhibitors and receptor modulators .

Study on Structural Stability and Activity

A study highlighted the importance of structural modifications in enhancing the biological activity of peptide analogs derived from N-BOC-N-Alpha-Methyl-L-Isoleucine. The findings indicated that specific modifications could increase the compound's affinity for target proteins while improving resistance to proteolytic degradation .

Peptide Synthesis Techniques

Research has demonstrated various coupling reagents that can be used with N-BOC-N-Alpha-Methyl-L-Isoleucine to facilitate peptide bond formation. For instance, the use of O-Benzotriazol-1-yl N,N,N',N'-Tetramethyluronium Hexafluorophosphate (HBTU) has been shown to enhance coupling efficiency when combined with this compound, leading to higher yields of desired peptides .

Applications Summary Table

Application AreaDescription
Peptide Synthesis Key building block for synthesizing peptides targeting specific pathways
Drug Development Used to develop novel therapeutic agents in oncology and neurology
Biotechnology Aids in producing enzyme inhibitors and receptor modulators
Analytical Chemistry Employed in chromatography for separating complex mixtures

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-BOC-N-α-methyl-L-isoleucine dicyclohexylammonium salt, and what reaction conditions are critical?

The synthesis typically involves three key steps: (1) BOC protection of the α-amino group using di-tert-butyl dicarbonate (BOC anhydride) under alkaline conditions (pH 8–9) to prevent racemization; (2) methylation at the α-carbon via alkylation agents like methyl iodide in the presence of a non-nucleophilic base (e.g., NaH); and (3) salt formation by reacting the free acid with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., THF or DCM) to enhance crystallinity . Critical conditions include strict temperature control (<0°C during methylation) and anhydrous environments to avoid side reactions.

Q. Which purification techniques are most effective for isolating high-purity N-BOC-N-α-methyl-L-isoleucine dicyclohexylammonium salt?

Dicyclohexylammonium salts are favored for their crystallinity and solubility in organic solvents. Recrystallization from ethanol/water mixtures (70:30 v/v) is commonly used, leveraging the salt’s low solubility in cold aqueous solutions. For further purity, flash chromatography on silica gel with a gradient of ethyl acetate/hexanes (1:1 to 3:1) can resolve residual DCHA or unreacted intermediates .

Q. What analytical methods are recommended for characterizing this compound and confirming its structural integrity?

  • HPLC : Use a C18 reverse-phase column with UV detection at 220 nm, mobile phase: 0.1% TFA in water/acetonitrile (gradient elution). Retention times and peak symmetry confirm purity (>98%) .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 verify the BOC group (δ 1.4 ppm, singlet) and DCHA protons (δ 1.0–2.2 ppm, multiplets) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+^+ (expected m/z ~470–480) .

Advanced Research Questions

Q. How does the dicyclohexylammonium counterion influence the compound’s stability and solubility in biological assays?

The DCHA counterion enhances stability by forming a hydrophobic shield around the carboxylate group, reducing hydrolysis in aqueous buffers. This improves shelf life but may reduce solubility in polar solvents. For biological assays, the salt is typically converted to the free acid via acidolysis (e.g., TFA treatment) to increase aqueous solubility . Comparative studies show DCHA salts retain >95% stability over 6 months at -20°C, whereas free acids degrade by ~20% under the same conditions .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS), and how does its stereochemistry affect coupling efficiency?

As a BOC-protected, α-methylated amino acid , it serves as a non-natural building block to introduce conformational constraints in peptides. The α-methyl group sterically hinders racemization during coupling, enabling high enantiomeric purity (>99% ee). However, its bulky side chain requires optimized activation (e.g., HBTU/DIPEA in DMF) and extended coupling times (2–4 hours) compared to standard amino acids .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Contradictions often arise from variations in counterion dissociation and solvent polarity. Methodological consistency is critical:

  • Use standardized pre-treatment (e.g., sonication for 30 min).
  • Measure solubility in buffered solutions (pH 3–7) to mimic biological conditions.
  • Validate with multiple techniques (e.g., nephelometry vs. HPLC) .
    For example, solubility in DMSO is reported as >50 mg/mL, but aggregation in aqueous buffers (pH 7.4) limits practical use to <1 mg/mL unless surfactants are added .

Q. What strategies mitigate oxidative degradation of N-BOC-N-α-methyl-L-isoleucine dicyclohexylammonium salt during long-term storage?

  • Store under inert gas (Ar/N2_2) in amber vials at -20°C.
  • Add antioxidants (0.1% BHT) to organic stock solutions.
  • Avoid freeze-thaw cycles by aliquoting .
    Accelerated stability studies (40°C/75% RH) show that unprotected free acids degrade 3x faster than DCHA salts, emphasizing the counterion’s protective role .

Q. How can researchers validate the compound’s enantiomeric purity when synthesizing chiral derivatives?

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (80:20) to resolve enantiomers.
  • Optical Rotation : Compare [α]D25_D^{25} values against literature (e.g., +15° to +18° for L-isoleucine derivatives).
  • X-ray Crystallography : Resolve absolute configuration for critical applications .

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